2-Amino-4-bromo-6-nitrobenzoic acid is an aromatic compound with the molecular formula C₇H₅BrN₂O₄. It features a benzene ring substituted with an amino group, a bromine atom, and a nitro group at specific positions. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.
2-Amino-4-bromo-6-nitrobenzoic acid exhibits notable biological activity, particularly in its interactions with various enzymes and cellular components. The electron-withdrawing nature of the nitro group can influence the reactivity of the molecule, allowing it to interact with proteins and enzymes. This compound may alter cell signaling pathways and gene expression through its biochemical interactions. Additionally, it can affect cellular metabolism by forming reactive intermediates upon reduction .
The molecular mechanism involves binding to enzymes through non-covalent interactions such as hydrogen bonding and halogen bonding. The reduction of the nitro group leads to reactive species that can interact with cellular components, potentially resulting in enzyme inhibition or activation.
Several methods exist for synthesizing 2-amino-4-bromo-6-nitrobenzoic acid:
2-Amino-4-bromo-6-nitrobenzoic acid finds applications in several areas:
Several compounds share structural similarities with 2-amino-4-bromo-6-nitrobenzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Amino-5-bromo-6-nitrobenzoic acid | Similar structure but different substitution pattern | Different reactivity due to position changes |
3-Amino-4-bromo-5-nitrobenzoic acid | Contains an amino group at a different position | Potentially different biological activities |
2-Amino-4-chloro-6-nitrobenzoic acid | Chlorine instead of bromine | Varies in reactivity and applications |
2-Amino-4-methyl-6-nitrobenzoic acid | Methyl group substitution | Alters solubility and interaction properties |
These compounds illustrate how variations in substituents can lead to distinct chemical behaviors and biological activities while retaining a core structural framework similar to that of 2-amino-4-bromo-6-nitrobenzoic acid .
Step | Typical reagent set (example) | Time / Temp. | Isolated yield | Notes |
---|---|---|---|---|
1. Ortho-dinitration of benzoic acid → 2,6-dinitrobenzoic acid | Mixed HNO₃ / H₂SO₄ (0–5 °C) [1] | 1 h / 0–5 °C | 92% | Carboxyl meta-directs, delivering exclusive 2,6-isomer. |
2. Electrophilic bromination (para to CO₂H) → 4-bromo-2,6-dinitro-benzoic acid | N-bromosuccinimide (NBS) in conc. H₂SO₄, 60 °C [2] | 1.5 h | 81% | NBS/H₂SO₄ rapidly brominates highly deactivated rings. |
3. Sulfide-mediated selective reduction of the 2-nitro group → 2-amino-4-bromo-6-nitro-benzoic acid | NaHS or Na₂S, MeOH/H₂O, 85–90 °C [3] [4] | 3 h | 85–90% | “Zinin” reduction proceeds ortho-selectively; the 6-nitro group remains intact. |
Overall three-step isolated yield ≈ 63%. The sequence tolerates scale-up to >50 g batch without chromatographic purification [3].
Installation of the amino substituent early in the route invites over-nitration and polysulfation. Two classical, low-cost masks minimise those risks:
Protecting group | Installation | Stability toward nitration / bromination | Deprotection | Typical yield |
---|---|---|---|---|
N-Acetyl | Ac₂O, pyridine, RT | Survives mixed-acid nitration with 78–82% regio-selectivity | 6 M HCl, reflux, 95% | 90% |
N-Benzyl | BnCl, Na₂CO₃, DMF, 80 °C | Endures 0–5 °C nitration; provides 92% ortho-selectivity | H₂, Pd/C, 40 °C, 4 bar | 88% |
Either protecting group can be introduced onto an isolated 2-amino-4-bromo-benzoic acid intermediate, nitrated at C-6, and later removed to regenerate the free amine without loss of the bromide or nitro functions.
Greener bromination technology | Bromine source | Catalyst / medium | Substrate scope (representative yields) | Sustainability advantages |
---|---|---|---|---|
Continuous-flow in-situ Br₂ [9] | HBr + NaOCl (generated in flow) | None; acetonitrile | Aromatic substrates 78–99% | Eliminates bulk Br₂ handling; contained flow minimizes emissions. |
Aerobic ionic-liquid bromination [10] | NaBr or HBr | 5 mol % [C₄Py]NO₃, O₂, RT | Electron-poor benzoic acids 70–90% | Metal-free, ambient temperature; recyclable IL used ≥5 cycles. |
NBS + [Bmim]Br, microwave [11] | NBS | Recyclable ionic liquid | Activated aromatics 92–98% | Solvent-free, 5-min reaction; IL recycled with <5% loss. |
CaBr₂/Br₂ in water, SDS micelles [10] | CaBr₂-Br₂ | Surfactant (SDS) | Nitro- and carboxy-substituted rings 92–98% | Aqueous medium, no organic solvent isolation. |
These methods collectively lower toxicity, waste, and energy use versus classical Br₂/FeBr₃ protocols. For laboratory synthesis of 2-amino-4-bromo-6-nitrobenzoic acid, the continuous-flow route is currently the most scalable and operator-safe.
X-ray crystallographic analysis provides definitive structural information for 2-amino-4-bromo-6-nitrobenzoic acid, revealing critical details about molecular geometry, packing arrangements, and intermolecular interactions. Based on structural studies of related polysubstituted benzoic acid derivatives, this compound is expected to crystallize in a monoclinic crystal system [1].
The molecular geometry of 2-amino-4-bromo-6-nitrobenzoic acid exhibits characteristic features typical of heavily substituted aromatic compounds. The benzene ring maintains near-planarity despite the presence of multiple substituents with varying electronic effects [2]. The carboxylic acid group typically adopts a nearly coplanar arrangement with the aromatic ring, with dihedral angles ranging from 5° to 15° [3]. This planarity is maintained through conjugation between the carboxyl group and the aromatic π-system [4].
The amino group at the 2-position demonstrates significant electron-donating character, which influences the overall electronic distribution within the molecule. The carbon-nitrogen bond length for the amino substituent is expected to be approximately 1.42 Å, consistent with partial double-bond character due to resonance effects . The nitro group at the 6-position exhibits characteristic nitrogen-oxygen bond lengths of approximately 1.22 Å, representing "bonds and a half" due to resonance delocalization [6]. The dihedral angle between the nitro group and the benzene ring typically ranges from 2° to 10°, indicating minimal steric hindrance [7].
The bromine substituent at the 4-position introduces significant steric bulk with a carbon-bromine bond length of approximately 1.90 Å . This halogen atom participates in weak intermolecular interactions that influence crystal packing arrangements [2]. The positioning of the bromine atom meta to both the amino and nitro groups minimizes electronic and steric conflicts while maximizing crystal stability.
Crystal packing analysis reveals the formation of hydrogen-bonded networks involving the carboxylic acid and amino functional groups. The carboxylic acid groups form characteristic dimeric units through cyclic hydrogen bonding, with O-H···O distances typically ranging from 2.60 to 2.75 Å [3]. Additional hydrogen bonding occurs between amino groups and carboxyl oxygens of adjacent molecules, creating extended supramolecular networks [1]. The nitro groups participate in weaker C-H···O interactions that contribute to overall crystal stability [4].
Table 1: X-ray Crystallographic Data for 2-Amino-4-bromo-6-nitrobenzoic acid
Parameter | Typical Range | Expected for 2-Amino-4-bromo-6-nitrobenzoic acid |
---|---|---|
Space Group | Monoclinic P2₁/c or P2₁/n | P2₁/c |
Unit Cell Dimensions | Monoclinic system | Monoclinic |
a (Å) | 7.5 - 12.0 | ~8.5 |
b (Å) | 6.0 - 15.0 | ~12.0 |
c (Å) | 12.0 - 25.0 | ~18.0 |
β (°) | 90 - 120 | ~95 |
Volume (ų) | 800 - 2000 | ~1300 |
Density (g/cm³) | 1.8 - 2.1 | ~1.95 |
Z | 4 - 8 | 4 |
Temperature (K) | 150 - 298 | 293 |
C-C bond (aromatic) (Å) | 1.38 - 1.42 | 1.40 |
C-Br bond length (Å) | 1.88 - 1.92 | 1.90 |
C-N bond length (Å) | 1.35 - 1.45 | 1.42 (amino), 1.47 (nitro) |
N-O bond length (Å) | 1.20 - 1.25 | 1.22 |
C-O bond length (Å) | 1.25 - 1.32 | 1.28 |
Bond angle C-C-C (°) | 118 - 122 | 120 |
Bond angle O-N-O (°) | 123 - 130 | 125 |
Dihedral angle COOH/ring (°) | 0 - 25 | 5-15 |
Dihedral angle NO₂/ring (°) | 0 - 15 | 2-10 |
Fourier Transform Infrared spectroscopy provides comprehensive characterization of the functional groups present in 2-amino-4-bromo-6-nitrobenzoic acid. The FT-IR spectrum exhibits distinctive absorption bands that allow for unambiguous identification of each functional group and their electronic environments [8] [9].
The amino group produces characteristic N-H stretching vibrations in the region 3500-3200 cm⁻¹ [10]. Primary amines exhibit two distinct bands corresponding to asymmetric and symmetric N-H stretching modes, appearing at approximately 3400 cm⁻¹ and 3300 cm⁻¹ respectively [11]. These bands are significantly sharper and less intense than O-H stretching vibrations, facilitating clear differentiation between amino and hydroxyl functionalities [10] [12]. The N-H bending vibration of the amino group appears as a medium intensity, sharp band in the region 1650-1580 cm⁻¹ [13] [14].
The carboxylic acid group generates a characteristic broad O-H stretching envelope extending from 3200 to 2500 cm⁻¹ [8] [15]. This unusually broad absorption results from extensive hydrogen bonding in both solid and liquid phases, where carboxylic acids exist predominantly as dimeric structures [8]. The carbonyl stretching vibration appears as a strong, sharp band between 1700-1680 cm⁻¹ [16] [17]. For aromatic carboxylic acids, this frequency is typically lower than saturated analogues due to conjugation effects [8] [18]. The C-O stretching vibration of the carboxyl group produces a medium intensity band in the range 1320-1210 cm⁻¹ [8] [19].
The nitro group exhibits the most characteristic and intense infrared absorptions [9] [20]. The asymmetric N-O stretching vibration appears as the strongest band in the spectrum, typically occurring between 1550-1500 cm⁻¹ [9] [21]. The symmetric N-O stretching produces the second most intense absorption, appearing in the range 1390-1330 cm⁻¹ [9] [22]. These two bands create a distinctive "teeth-like" appearance in the mid-infrared region that immediately identifies the presence of nitro functionality [9] [23]. The N-O scissoring vibration appears as a medium intensity band around 850-750 cm⁻¹ [9] [21].
The bromine substituent contributes a medium intensity C-Br stretching vibration in the region 1000-750 cm⁻¹. Aromatic C-H out-of-plane bending vibrations appear between 700-500 cm⁻¹, providing information about the substitution pattern on the benzene ring [9]. However, the presence of the electron-withdrawing nitro group can complicate the interpretation of these substitution patterns [9].
Table 2: FT-IR Spectroscopic Assignments for 2-Amino-4-bromo-6-nitrobenzoic acid
Frequency Range (cm⁻¹) | Assignment | Expected Intensity | Characteristic Features |
---|---|---|---|
3500-3300 | N-H asymmetric stretch (amino group) | Medium | Sharp, weaker than O-H |
3300-3200 | N-H symmetric stretch (amino group) | Medium | Sharp, two bands for primary amine |
3200-2500 | O-H stretch (carboxylic acid) | Strong, broad | Very broad envelope |
1700-1680 | C=O stretch (carboxylic acid) | Strong | Sharp, intense peak |
1650-1580 | N-H bending (amino group) | Medium, sharp | Sharp, may overlap with other bands |
1550-1500 | N-O asymmetric stretch (nitro group) | Very strong | Most intense peak in spectrum |
1390-1330 | N-O symmetric stretch (nitro group) | Strong | Second most intense peak |
1320-1210 | C-O stretch (carboxylic acid) | Medium | Characteristic of carboxylic acids |
1000-750 | C-Br stretch | Medium | Halogen stretching |
850-750 | N-O scissor (nitro group) | Medium | Nitro group deformation |
700-500 | C-H out-of-plane bending (aromatic) | Medium | Aromatic substitution pattern |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of chemical shifts, coupling patterns, and integration ratios for 2-amino-4-bromo-6-nitrobenzoic acid [24].
The ¹H NMR spectrum exhibits limited aromatic proton signals due to the heavily substituted nature of the benzene ring. Only two aromatic protons remain: H-3 (between the amino and bromine substituents) and H-5 (between the bromine and nitro groups) [25]. The H-3 proton appears as a doublet in the range 7.8-8.2 ppm, exhibiting meta coupling with H-5 (J = 2.0-2.5 Hz) [25] [26]. The H-5 proton resonates further downfield at 8.0-8.4 ppm due to the strong deshielding effect of the adjacent nitro group [27] [24]. This proton also appears as a doublet with identical coupling to H-3 [28].
The amino group protons appear as a broad singlet in the range 5.5-6.5 ppm [29]. These protons exhibit rapid exchange with solvent molecules and are readily identified by deuterium oxide exchange experiments [10] [13]. The chemical shift of amino protons is influenced by the electron-withdrawing effects of the nitro group and the electron-donating resonance of the amino functionality [30].
The carboxylic acid proton resonates as a broad singlet between 12.0-13.5 ppm, characteristic of aromatic carboxylic acids [25] [31]. This signal exhibits rapid exchange with protic solvents and deuterium oxide [8] [32]. The significant downfield shift reflects both the acidic nature of the proton and hydrogen bonding effects [16].
The ¹³C NMR spectrum provides detailed information about the electronic environment of each carbon atom [33]. The carbonyl carbon of the carboxylic acid appears between 168-172 ppm, typical for aromatic carboxylic acids [31] [26]. The quaternary carbon bearing the amino group (C-2) resonates between 150-155 ppm, reflecting the electron-donating effect of the amino substituent [29]. The carbon bearing the nitro group (C-6) appears at 140-145 ppm, influenced by the strong electron-withdrawing effect of the nitro functionality [34].
The aromatic CH carbons exhibit distinct chemical shifts based on their electronic environments. C-3, positioned between electron-donating amino and electron-withdrawing bromine groups, appears at 108-112 ppm [29]. C-5, adjacent to the strongly electron-withdrawing nitro group, resonates significantly downfield at 125-130 ppm [34]. The carbon bearing the bromine substituent (C-4) appears at 105-110 ppm, reflecting the electronic effect of the halogen [29].
Table 3: ¹H NMR Chemical Shifts and Multiplicities for 2-Amino-4-bromo-6-nitrobenzoic acid
Proton Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Comments |
---|---|---|---|---|---|
H-3 (aromatic) | 7.8 - 8.2 | Doublet | 1H | J = 2.0-2.5 | Meta coupling to H-5 |
H-5 (aromatic) | 8.0 - 8.4 | Doublet | 1H | J = 2.0-2.5 | Meta coupling to H-3 |
NH₂ (amino group) | 5.5 - 6.5 | Broad singlet | 2H | N/A | Exchangeable with D₂O |
COOH (carboxylic acid) | 12.0 - 13.5 | Broad singlet | 1H | N/A | Exchangeable with D₂O |
Table 4: ¹³C NMR Chemical Shifts for 2-Amino-4-bromo-6-nitrobenzoic acid
Carbon Position | Chemical Shift (ppm) | Assignment Rationale | Electronic Effects |
---|---|---|---|
C-1 (COOH) | 108-115 | Quaternary carbon bearing COOH | Electron-withdrawing COOH |
C-2 (amino) | 150-155 | Quaternary carbon bearing NH₂ | Electron-donating NH₂ |
C-3 (aromatic CH) | 108-112 | Aromatic CH between amino and bromo | Deshielded by electron-withdrawing groups |
C-4 (bromo) | 105-110 | Quaternary carbon bearing Br | Halogen effect |
C-5 (aromatic CH) | 125-130 | Aromatic CH between bromo and nitro | Highly deshielded by NO₂ |
C-6 (nitro) | 140-145 | Quaternary carbon bearing NO₂ | Strong electron-withdrawing NO₂ |
C=O (carboxyl) | 168-172 | Carbonyl carbon | Typical carboxylic acid carbonyl |
Mass spectrometry of 2-amino-4-bromo-6-nitrobenzoic acid reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the compound's behavior under electron impact conditions [35] [36].
The molecular ion peak appears at m/z 261/263, exhibiting the characteristic 1:1 isotope pattern for bromine-containing compounds [37]. The presence of both ⁷⁹Br and ⁸¹Br isotopes creates this distinctive doublet pattern with equal intensity, serving as an immediate indicator of bromine content . The molecular ion typically exhibits moderate intensity (25-40% relative abundance) due to the stability imparted by the aromatic ring system [35].
Primary fragmentation pathways involve the loss of neutral molecules and radicals from the molecular ion. Loss of ammonia (NH₃, 17 mass units) from the amino group produces fragment ions at m/z 244/246, retaining the bromine isotope pattern [35]. This fragmentation represents α-cleavage adjacent to the nitrogen atom, a common process in aromatic amines [35]. The loss of the carboxyl radical (COOH, 45 mass units) generates significant fragments at m/z 216/218, representing one of the major fragmentation pathways [35].
Sequential fragmentation processes produce additional diagnostic ions. The simultaneous loss of bromine and the amino group yields fragments at m/z 170, while loss of both bromine and the carboxyl group produces ions at m/z 152 [35]. These fragments provide information about the relative stability of different functional groups under mass spectrometric conditions [36].
The nitroaniline fragment ion [C₆H₄N₂O₂]⁺- at m/z 124 represents a particularly stable fragment formed through elimination of the bromine substituent and carboxylic acid functionality [35]. This fragment often appears with high relative intensity (60-80%) due to its aromatic stability and conjugation between the amino and nitro groups [39].
The phenyl cation [C₆H₅]⁺ at m/z 77 typically constitutes the base peak or appears in the base peak region (70-90% relative intensity) [35]. This fragment results from extensive decomposition of the aromatic ring with loss of all substituents [36]. Smaller fragments include the nitro group radical [NO₂]⁺- at m/z 46 and amino alkyl fragments [NHCH₂]⁺ at m/z 30, providing additional structural confirmation [35].
Table 5: Mass Spectrometric Fragmentation Patterns for 2-Amino-4-bromo-6-nitrobenzoic acid
m/z | Ion | Relative Intensity (%) | Fragmentation Pathway |
---|---|---|---|
261/263 | [M]⁺- (Br isotope pattern) | 25-40 | Molecular ion with Br isotope pattern (1:1) |
244/246 | [M-NH₃]⁺- | 15-25 | Loss of ammonia from amino group |
216/218 | [M-COOH]⁺- | 40-60 | Loss of carboxyl radical |
170 | [M-Br-NH₂]⁺- | 30-50 | Sequential loss of Br and NH₂ |
152 | [M-Br-COOH]⁺- | 20-35 | Sequential loss of Br and COOH |
124 | [C₆H₄N₂O₂]⁺- | 60-80 | Nitroaniline fragment |
77 | [C₆H₅]⁺ | 70-90 | Phenyl cation (base peak region) |
46 | [NO₂]⁺- | 20-40 | Nitro group fragment |
30 | [NHCH₂]⁺ | 15-30 | Amino alkyl fragment |